3-Bromomethylfuran-5-carbonitrile
Description
3-Bromomethylfuran-5-carbonitrile is a brominated furan derivative featuring a nitrile group at the 5-position and a bromomethyl substituent at the 3-position of the furan ring.
- Structure: The furan core provides aromaticity, while the bromomethyl group enhances electrophilic reactivity, making it a versatile intermediate in Suzuki couplings or nucleophilic substitutions .
- Synthesis: Likely synthesized via bromination of methylfuran precursors or cyanation reactions, analogous to routes for 5-Methoxy-3-Methylbenzofuran-2-carbonitrile .
- Applications: Potential use in pharmaceuticals (e.g., as a building block for kinase inhibitors) or agrochemicals due to the nitrile’s bioactivity and bromine’s leaving-group capability.
Properties
Molecular Formula |
C6H4BrNO |
|---|---|
Molecular Weight |
186.01 g/mol |
IUPAC Name |
4-(bromomethyl)furan-2-carbonitrile |
InChI |
InChI=1S/C6H4BrNO/c7-2-5-1-6(3-8)9-4-5/h1,4H,2H2 |
InChI Key |
NLRDGENHISXTIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1CBr)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Spectroscopic and Physical Properties
Table 2: Comparative Spectroscopic Data
*Hypothesized based on analogs in .
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